![molecular formula C12H6ClNO2S B2686336 2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one CAS No. 140406-73-1](/img/structure/B2686336.png)
2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one
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Overview
Description
“2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one” is a chemical compound with the molecular formula C12H6ClNO2S . It belongs to the class of heterocyclic compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of “2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one” consists of 12 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one” are not available, similar compounds have been synthesized using various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one” such as melting point, boiling point, density, and refractive index are not available .Scientific Research Applications
- Researchers have explored the antitumor properties of novel 3,4-di-substituted quinazoline derivatives, including this compound . In Swiss albino mice with Ehrlich ascites carcinoma (EAC), several derivatives exhibited significant antitumor activity. Notably, compounds with an amino group in the third position and a urea/thiourea group in the phenyl hydrazine ring demonstrated promising effects. These derivatives could serve as potential resources for discovering less toxic anticancer compounds.
- The compound has been used in catalyst-free annulations. Specifically, reactions of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides led to the formation of various 1,2-dihydroquinolines . This highlights its versatility in synthetic chemistry.
- While specific data on this compound are scarce, related quinazoline derivatives have been screened for antibacterial and antifungal activity . Further investigation could reveal its potential in combating microbial infections.
- Quinazolinone derivatives, including this compound, have shown significant inhibition of MCF-7 cell viability . MCF-7 cells are commonly used in breast cancer research, suggesting a potential role in cancer therapy.
- Researchers have developed a one-pot route to synthesize 2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones (also known as 4H-3,1-benzoxazin-4-ones) using aryl-substituted anthranilic acids and orthoesters . This synthetic approach expands the compound’s applicability.
Antitumor Activity
Catalyst-Free Annulations
Antibacterial and Antifungal Screening
Anticancer Potential Against MCF-7 Cells
One-Pot Synthesis of 2-Alkyl and 2-Aryl-4H-Benzo[d][1,3]oxazin-4-ones
Mechanism of Action
Target of Action
The primary targets of 2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one are α/β hydrolases such as cholesterol esterase (CEase) and acetylcholinesterase (AChE) . These enzymes play crucial roles in lipid metabolism and neurotransmission, respectively.
Mode of Action
2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical processes they regulate.
Biochemical Pathways
The inhibition of CEase and AChE by 2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one affects lipid metabolism and neurotransmission pathways . The disruption of these pathways can lead to downstream effects such as altered lipid profiles and changes in neural signaling.
Pharmacokinetics
Its in-vivo anticancer activity has been examined using measures such as body weight analysis, mean survival time, and % increase in life span .
Result of Action
The molecular and cellular effects of 2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one’s action include changes in lipid profiles due to CEase inhibition and alterations in neural signaling due to AChE inhibition . In addition, it has shown significant antitumor activity in Swiss albino mice exhibiting Ehrilich ascites carcinoma (EAC) .
Action Environment
It’s worth noting that the reactions to synthesize similar oxazine derivatives were carried out under very mild conditions such as room temperature or 30°c, without the use of an inert atmosphere . This suggests that the compound might be stable under a range of environmental conditions.
properties
IUPAC Name |
2-(2-chlorophenyl)thieno[3,2-d][1,3]oxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClNO2S/c13-8-4-2-1-3-7(8)11-14-9-5-6-17-10(9)12(15)16-11/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSYWOORIBXTII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C(=O)O2)SC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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